

Physical properties of alpha-bromo aldehydes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromopentanal*

Cat. No.: *B14693537*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Alpha-Bromo Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo aldehydes are a class of bifunctional organic compounds that serve as highly valuable intermediates in synthetic chemistry and drug development. Their utility stems from two reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom, which is susceptible to nucleophilic substitution. A thorough understanding of their physical properties is critical for their synthesis, handling, purification, and subsequent use in complex molecular construction. This guide provides a detailed overview of the core physical properties of alpha-bromo aldehydes, including quantitative data on boiling points, melting points, and density. It further explores their characteristic spectroscopic signatures in IR, NMR, and mass spectrometry. Standardized experimental protocols for their synthesis and characterization are detailed, and key concepts are illustrated through logical and workflow diagrams to support researchers in their practical applications.

General Physical Characteristics

Alpha-bromo aldehydes are typically colorless to pale-yellow liquids or low-melting solids at room temperature.^[1] They often possess a sharp, pungent odor characteristic of aldehydes. The presence of both the highly polar carbonyl group (C=O) and the electronegative bromine atom makes these molecules significantly polar. This polarity governs their physical properties.

- Boiling Points: The boiling points of alpha-bromo aldehydes are considerably higher than those of the parent alkanes with similar molecular weights. This is due to two primary factors: strong permanent dipole-dipole interactions arising from the polar C=O and C-Br bonds, and increased van der Waals forces from the larger, more polarizable bromine atom. Boiling points show a predictable increase with the length of the carbon chain.[\[2\]](#)
- Solubility: Lower molecular weight alpha-bromo aldehydes exhibit some solubility in water due to the potential for hydrogen bonding between the carbonyl oxygen and water molecules. However, solubility decreases rapidly as the hydrophobic carbon chain lengthens. [\[3\]](#) They are generally soluble in a wide range of organic solvents.
- Density: Due to the high atomic mass of bromine, alpha-bromo aldehydes are denser than water.[\[2\]](#)[\[4\]](#) For example, 2-bromopropanal has a density of approximately 1.59 g/cm³.[\[5\]](#)

Tabulated Physical Properties

The following table summarizes key physical constants for several representative alpha-bromo aldehydes. Data for these reactive compounds can be sparse and subject to variation based on purity.

Compound Name	CAS Number	Molecular Formula	MW (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
Bromoacetaldehyde	17157-48-1	C ₂ H ₃ BrO	122.95	93.7[6]	136-138 (disputed) [7]	1.706[6]
2-Bromopropanal	19967-57-8	C ₃ H ₅ BrO	136.97	108.2 - 110[5][8]	48 - 55[5] [8][9]	1.54 - 1.59[5][8]
2-Bromobutanal	24764-97-4	C ₄ H ₇ BrO	151.00	N/A	N/A	N/A
2-Bromohexanal	24764-98-5	C ₆ H ₁₁ BrO	179.05	N/A	N/A	N/A
α-Bromocinnamaldehyde	5443-49-2	C ₉ H ₇ BrO	211.06	N/A	66 - 68	N/A

Note: The reported melting point for bromoacetaldehyde appears unusually high and may correspond to a derivative or polymer.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of alpha-bromo aldehydes.

Infrared (IR) Spectroscopy

The IR spectrum of an alpha-bromo aldehyde is distinguished by two key features:

- C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch. For saturated aliphatic alpha-bromo aldehydes, this peak typically appears in the 1720-1740 cm⁻¹ region.[10]

- Aldehydic C-H Stretch: Two weak to moderate absorption bands in the region of 2700-2900 cm^{-1} . The band near 2720 cm^{-1} is particularly diagnostic and often appears as a shoulder on the main alkyl C-H stretching bands.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information.

- ^1H NMR:
 - Aldehydic Proton (-CHO): The most distinct signal appears far downfield, typically in the δ 9.0-10.0 ppm range, due to the deshielding effect of the carbonyl group. It will appear as a doublet due to coupling with the alpha-proton.
 - Alpha-Proton (-CHBr-): This proton is deshielded by both the adjacent bromine and carbonyl group, typically resonating in the δ 4.0-5.0 ppm range. Its multiplicity will depend on the neighboring protons.
- ^{13}C NMR:
 - Carbonyl Carbon (C=O): This carbon is highly deshielded and appears in the δ 190-200 ppm region. The presence of a peak in this region is strong evidence for an aldehyde or ketone.
 - Alpha-Carbon (-CHBr-): The carbon attached to the bromine atom typically resonates in the δ 45-60 ppm range.

Mass Spectrometry (MS)

In mass spectrometry, alpha-bromo aldehydes exhibit characteristic fragmentation patterns.

- Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon is a common pathway.[12]
- McLafferty Rearrangement: This is possible for aldehydes with a gamma-hydrogen, resulting in the loss of a neutral alkene molecule.[12]

- Isotopic Pattern: The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.

Technique	Functional Group	Characteristic Absorption / Chemical Shift	Notes
IR Spectroscopy	Aldehyde C=O	1720 - 1740 cm ⁻¹	Strong, sharp absorption. Position can be lowered by conjugation. [10]
Aldehyde C-H	2700 - 2900 cm ⁻¹	Two weak bands; the ~2720 cm ⁻¹ band is highly diagnostic. [10]	
¹ H NMR	Aldehydic Proton (CHO)	δ 9.0 - 10.0 ppm	Very downfield signal, typically a doublet. [13]
α-Proton (CHBr)	δ 4.0 - 5.0 ppm	Deshielded by both Br and C=O.	
¹³ C NMR	Carbonyl Carbon (C=O)	δ 190 - 200 ppm	Diagnostic for carbonyl groups.
α-Carbon (CHBr)	δ 45 - 60 ppm	Carbon directly attached to bromine.	
Mass Spectrometry	Molecular Ion	M, M+2 peaks	Characteristic isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1).

Stability and Handling

Alpha-bromo aldehydes are reactive compounds and should be handled with care.[\[1\]](#)

- Instability: They are particularly unstable under basic conditions, as the alpha-proton is acidic and can be removed to form an enolate, leading to subsequent reactions or polymerization. [\[14\]](#) The presence of the alpha-bromo substituent makes the carbonyl carbon even more electrophilic and prone to nucleophilic attack.

- Storage: To maintain stability, alpha-bromo aldehydes should be stored in a cool, dry, and dark environment, often under an inert atmosphere (e.g., nitrogen or argon).[1] Proper storage away from light and moisture is recommended.[1]
- Safety: These compounds are irritants to the skin, eyes, and respiratory system and may be harmful if ingested or inhaled.[1][15] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used in a well-ventilated fume hood.

Key Experimental Methodologies

Synthesis: Acid-Catalyzed α -Bromination of an Aldehyde

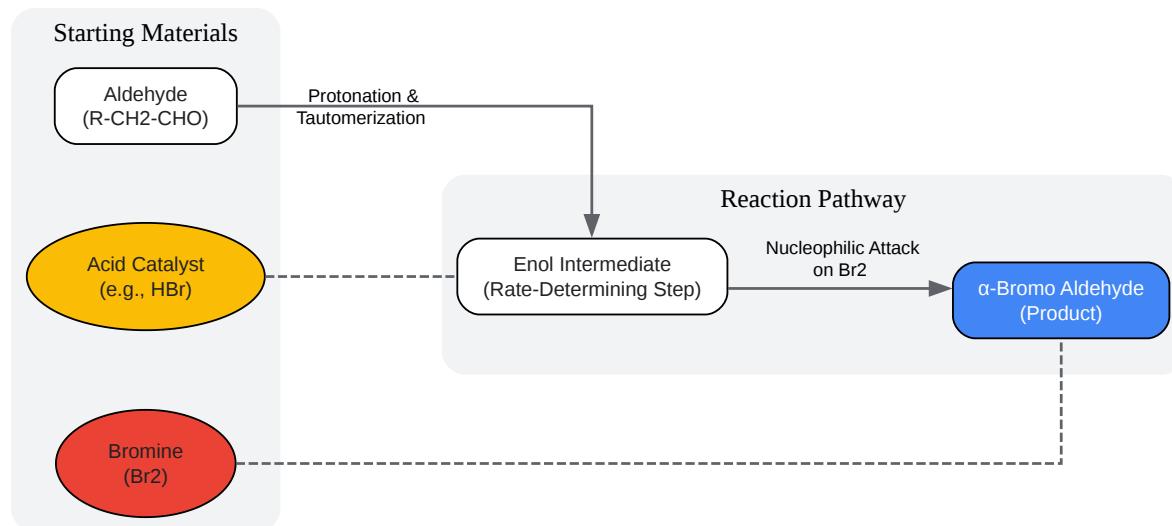
This protocol describes a general method for the synthesis of alpha-bromo aldehydes from their corresponding parent aldehydes.

- Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), add the starting aldehyde (1.0 eq) dissolved in a suitable solvent (e.g., acetic acid or diethyl ether).
- Catalyst: Add a catalytic amount of a strong acid (e.g., HBr in acetic acid).
- Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of molecular bromine (Br_2 , 1.0 eq) in the same solvent from the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.
- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The formation of an enol intermediate is the rate-determining step.[14]
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude alpha-bromo aldehyde can be purified by vacuum distillation or column chromatography, though care must be taken due to its potential instability.

Characterization: Boiling Point Determination (Thiele Tube Method)

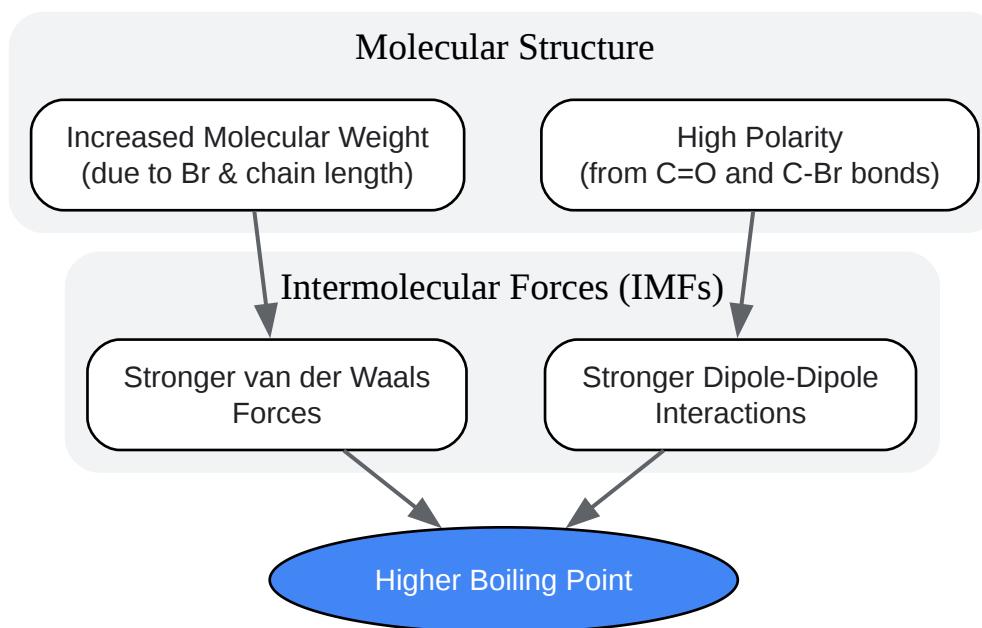
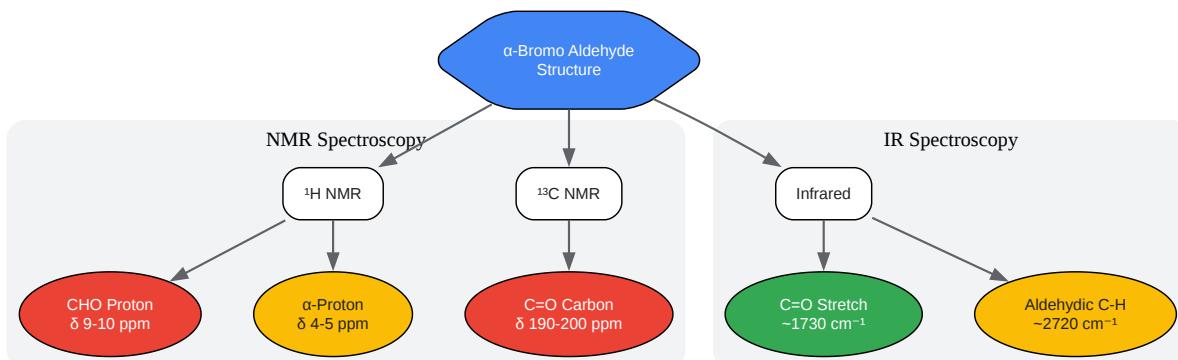
This micro-scale method is suitable for determining the boiling point of small quantities of a synthesized liquid.[\[16\]](#)

- Sample Preparation: Place approximately 0.5 mL of the purified alpha-bromo aldehyde into a small test tube (Durham tube).[\[17\]](#)
- Capillary Tube: Insert a melting-point capillary tube, sealed end up, into the liquid.
- Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.[\[16\]](#)
- Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[\[17\]](#)
- Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[\[16\]](#) Record the atmospheric pressure.


Characterization: Spectroscopic Analysis

- Sample Preparation (NMR): Dissolve a small amount of the purified sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H and ^{13}C NMR Acquisition: Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer. Typical acquisition parameters for ^1H include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ^{13}C , a 45-degree pulse and a longer relaxation delay may be used.
- Sample Preparation (IR): For liquid samples, place a drop of the neat liquid between two salt (NaCl or KBr) plates. For solid samples, prepare a KBr pellet or a mull.

- IR Spectrum Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .



Visualized Workflows and Concepts

The following diagrams illustrate key concepts related to alpha-bromo aldehydes.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed α -bromination workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
- 3. quora.com [quora.com]
- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bromoacetaldehyde | CAS#:17157-48-1 | Chemsoc [chemsoc.com]
- 8. 2-Bromopropanal | lookchem [lookchem.com]
- 9. 2-Bromopropanal | CAS#:19967-57-8 | Chemsoc [chemsoc.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. 2-Bromopropanal | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical properties of alpha-bromo aldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14693537#physical-properties-of-alpha-bromo-aldehydes\]](https://www.benchchem.com/product/b14693537#physical-properties-of-alpha-bromo-aldehydes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com